N-Cyclopropyl-4-iodo-2-isopropoxybenzamide
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Overview
Description
N-Cyclopropyl-4-iodo-2-isopropoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclopropyl group, an iodine atom, and an isopropoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-iodo-2-isopropoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate aniline derivative with a carboxylic acid derivative.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent under specific conditions.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropylation reaction, which may involve the use of cyclopropyl halides and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4-iodo-2-isopropoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-Cyclopropyl-4-iodo-2-isopropoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-iodo-2-isopropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-4-iodo-3-isopropoxybenzamide
- N-Cyclopropyl-4-iodo-2-methoxybenzamide
- N-Cyclopropyl-4-bromo-2-isopropoxybenzamide
Uniqueness
N-Cyclopropyl-4-iodo-2-isopropoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-cyclopropyl-4-iodo-2-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-8(2)17-12-7-9(14)3-6-11(12)13(16)15-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPMGTKQSQTDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)I)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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